1-Fluoro-cyclobutanecarbaldehyde
Description
1-Fluoro-cyclobutanecarbaldehyde (molecular formula: C₅H₇FO, molar mass: 102.11 g/mol) is a cyclobutane derivative featuring a fluorine atom and an aldehyde functional group at the 1-position of the strained four-membered ring. The compound’s structure combines the steric and electronic effects of the cyclobutane ring with the electron-withdrawing nature of fluorine and the reactivity of the aldehyde group. Aldehydes like this are typically reactive intermediates in organic synthesis, particularly in nucleophilic addition reactions, while the fluorine substituent may influence stability and regioselectivity in downstream applications .
Properties
IUPAC Name |
1-fluorocyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c6-5(4-7)2-1-3-5/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPHOLJCCXSUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-cyclobutanecarbaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of cyclobutanecarboxaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, ensuring the preservation of the aldehyde group. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong nucleophile like sodium methoxide can replace the fluorine atom with a methoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted cyclobutane derivatives.
Scientific Research Applications
1-Fluoro-cyclobutanecarbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated substrates.
Medicine: It is a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging, particularly for cancer diagnostics.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-cyclobutanecarbaldehyde depends on its application. In medicinal chemistry, for example, the compound may act as a substrate for specific enzymes, leading to the formation of reactive intermediates that can be tracked using imaging techniques. The molecular targets and pathways involved include enzyme active sites and metabolic pathways that process aldehydes and fluorinated compounds.
Comparison with Similar Compounds
Key Observations:
In contrast, the difluoromethyl group in 1-(Difluoromethyl)cyclobutane-1-carbaldehyde amplifies this effect, likely increasing the aldehyde’s electrophilicity and susceptibility to nucleophilic attack . The higher molar mass of the difluoro analog (134.12 vs. 102.11 g/mol) may influence physical properties such as boiling point or solubility.
Functional Group Reactivity :
- Aldehydes (as in the first two compounds) are more reactive than carboxylic acids (as in the benzyl derivative) in nucleophilic addition reactions (e.g., Grignard or condensation reactions). However, carboxylic acids participate in distinct reactions like esterification or amide formation.
- The benzyl group in 1-Benzylcyclobutane-1-carboxylic acid adds steric bulk and aromatic stabilization, which could reduce ring strain effects compared to the smaller fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
